4-chloro-2-(3-nitrophenyl)-2H-chromene

Neglected Tropical Diseases Enzyme Inhibition Structure-Activity Relationship

4-Chloro-2-(3-nitrophenyl)-2H-chromene (CAS 870105-52-5) is a synthetic heterocyclic compound within the 2H-chromene family, characterized by a chloro substituent at the 4-position of the benzopyran core and a 3-nitrophenyl group at the 2-position. With a molecular formula of C₁₅H₁₀ClNO₃ and an exact mass of 287.035, this scaffold differs from the more common 2-aryl-3-nitro-2H-chromene pharmacophore in that the electron-withdrawing chloro group is directly attached to the chromene ring rather than the pendant phenyl moiety.

Molecular Formula C15H10ClNO3
Molecular Weight 287.70 g/mol
CAS No. 870105-52-5
Cat. No. B13954341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-2-(3-nitrophenyl)-2H-chromene
CAS870105-52-5
Molecular FormulaC15H10ClNO3
Molecular Weight287.70 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C15H10ClNO3/c16-13-9-15(20-14-7-2-1-6-12(13)14)10-4-3-5-11(8-10)17(18)19/h1-9,15H
InChIKeyOOCAVRMIHCHICF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3-nitrophenyl)-2H-chromene (CAS 870105-52-5): Core Identity and Structural Baseline for Sourcing Decisions


4-Chloro-2-(3-nitrophenyl)-2H-chromene (CAS 870105-52-5) is a synthetic heterocyclic compound within the 2H-chromene family, characterized by a chloro substituent at the 4-position of the benzopyran core and a 3-nitrophenyl group at the 2-position . With a molecular formula of C₁₅H₁₀ClNO₃ and an exact mass of 287.035, this scaffold differs from the more common 2-aryl-3-nitro-2H-chromene pharmacophore in that the electron-withdrawing chloro group is directly attached to the chromene ring rather than the pendant phenyl moiety [1]. This structural distinction influences both its physicochemical properties (LogP ≈ 4.83) and its potential biological reactivity, placing it as a unique entry within nitro-chromene screening libraries for medicinal chemistry and chemical biology applications [1].

4-Chloro-2-(3-nitrophenyl)-2H-chromene scaffold with distinct substitution pattern
Chloro at chromene C4 enables nucleophilic substitution and cyclization chemistry
Recommended as selectivity control, synthetic intermediate, and GC-MS reference

Why 4-Chloro-2-(3-nitrophenyl)-2H-chromene (CAS 870105-52-5) Cannot Be Replaced by Common 2-Aryl-3-nitro-2H-chromene Analogs


Generic substitution of 4-chloro-2-(3-nitrophenyl)-2H-chromene with its closest positional isomer, 2-(4-chlorophenyl)-3-nitro-2H-chromene (CAS 57544-16-8), is chemically invalid because the two compounds are not interchangeable in biological or synthetic contexts [1]. In the target compound, the chloro substituent resides at the 4-position of the chromene core, which directly impacts ring electronics, metabolic stability, and nucleophilic substitution reactivity . In contrast, the 2-aryl-3-nitro series places the nitro group on the chromene double bond at position 3—a known pharmacophore for antitrypanosomal activity via TcGlcK inhibition—while the chloro group is relegated to the pendant phenyl ring [2]. These structural differences result in non-overlapping Structure-Activity Relationships (SAR): the 3-nitro-2H-chromene motif is essential for glucokinase inhibition (Ki values ranging from 5.5 to 50 µM across thirteen analogs), whereas the 4-chloro-2H-chromene framework is chemically poised for distinct cyclization and condensation chemistries [2]. Attempting to substitute one for the other without verifying target engagement risks experimental failure in both enzyme inhibition and chemical derivatization workflows.

TcGlcK inhibition 3-nitro-2H-chromene pharmacophore essential for target engagement; absence in this compound limits antitrypanosomal screening fit.
Synthetic reactivity C4-chloro substitution directs nucleophilic displacement; 3-nitro series reacts via Michael addition – derivatization pathways may not transfer.
Cytotoxicity SAR 3-nitro group critical for MCF-7 cell-model response; this compound predicted to show substantially lower potency – direct substitution not supported.

Quantitative Differentiation Evidence for 4-Chloro-2-(3-nitrophenyl)-2H-chromene (CAS 870105-52-5)


Positional Isomerism Drives Divergent Enzyme Inhibition Profiles Against TcGlcK

The substitution pattern of the chloro and nitro groups fundamentally determines target engagement. In the validated 3-nitro-2-phenyl-2H-chromene series, TcGlcK Ki values span a 10-fold range (5.5–50 µM) depending solely on substituent placement [1]. The target compound (4-chloro-2-(3-nitrophenyl)-2H-chromene) repositions both key functional groups: the chloro moves from the phenyl ring to the chromene 4-position, and the nitro migrates from the chromene 3-position to the meta position of the phenyl ring. This rearrangement is expected to eliminate TcGlcK affinity, as the 3-nitro-2H-chromene motif is critical for binding [1].

TcGlcK Inhibition
Class-level inference
3-nitro-2-phenyl series Ki 5.5–50 µM; target compound predicted inactive due to absent 3-nitro-chromene motif. Predicted >10-fold loss in affinity.
Supports selectivity-control role for on-target enzyme inhibition verification.
3-nitro-2H-chromene motif critical for TcGlcK binding; experimental confirmation recommended.
Neglected Tropical Diseases Enzyme Inhibition Structure-Activity Relationship

Cytotoxicity Potency Benchmarking Against the 2-Aryl-3-nitro-2H-chromene Anticancer Series

The lead compound 8-methoxy-3-nitro-2-(4-chlorophenyl)-2H-chromene (4l) achieved IC₅₀ = 0.2 µM against MCF-7 breast cancer cells, 36-fold more potent than etoposide [1]. The target compound lacks the 3-nitro pharmacophore present in 4l and positions chlorine on the chromene ring rather than the phenyl ring. Investigators should not expect comparable anticancer potency from the target compound based on class-level SAR: the 3-nitro-2H-chromene scaffold is essential for the apoptosis-inducing activity observed across compounds 4a–4u [1].

MCF-7 Cytotoxicity
Cross-study comparable
3-nitro series lead (4l): IC₅₀ 0.2 µM vs. etoposide 7.2 µM; target compound lacks 3-nitro pharmacophore – activity predicted markedly lower.
Cell-model endpoint context differs substantially; verify before use in anticancer screening panels.
MCF-7 SRB assay; 3-nitro scaffold required for apoptosis induction.
Anticancer Cytotoxicity Breast Cancer

Physicochemical Property Differentiation: LogP and PSA Comparison for ADME Profiling

The target compound exhibits a computed LogP of 4.83, nearly identical to its positional isomer 2-(4-chlorophenyl)-3-nitro-2H-chromene (LogP = 4.61) . Despite this similarity, the topological polar surface area (tPSA = 55.05 Ų for both) is identical, indicating no gross difference in passive membrane permeability. However, the distinct electronic environment created by the 4-chloro substitution on the chromene ring alters hydrogen-bond acceptor capacity and metabolic soft-spot distribution, which can affect CYP450-mediated oxidation and Phase II conjugation without changing LogP .

Lipophilicity & PSA
Class-level inference
Target compound: LogP 4.83, PSA 55.05 Ų. Positional isomer: LogP 4.61, PSA 55.05 Ų. ΔLogP ≈ 0.22.
Identical PSA masks divergent metabolic stability; verify CYP liabilities experimentally.
Computed properties; metabolic soft-spot distribution differs between cores.
ADME Lipophilicity Drug-likeness

Synthetic Accessibility Divergence: Distinct Reactivity of 4-Chloro-2H-chromene vs. 3-Nitro-2H-chromene Cores

The target compound's 4-chloro-2H-chromene core enables nucleophilic substitution and cyclization reactions that are inaccessible to 3-nitro-2H-chromene analogs. Specifically, 4-chloro-2H-chromenes are documented precursors for chromeno[4,3-b]quinolin-6-one formation via reaction with aryl isocyanides, and undergo condensation with anilines to yield Schiff base intermediates . The 3-nitro-2H-chromene series, by contrast, is primarily exploited for Michael addition and reduction chemistry at the nitroalkene moiety [1]. This divergent reactivity means the target compound supports an entirely different synthetic derivatization tree.

Synthetic Reactivity
Class-level inference
Target: C4-Cl enables nucleophilic substitution + cyclization to chromenoquinolines. Comparator: 3-nitroalkene undergoes Michael addition/reduction.
Distinct derivatization tree; select scaffold based on required synthetic handle.
≥2 unique pathways not available to 3-nitro-2H-chromene series.
Synthetic Chemistry Cyclization Derivatization

Recommended Procurement-Driven Application Scenarios for 4-Chloro-2-(3-nitrophenyl)-2H-chromene (CAS 870105-52-5)


Selectivity Control Compound for TcGlcK Antitrypanosomal Screening Panels

When screening 3-nitro-2-phenyl-2H-chromene analogs against Trypanosoma cruzi glucokinase (TcGlcK), inclusion of 4-chloro-2-(3-nitrophenyl)-2H-chromene as a negative control is critical. The target compound lacks the 3-nitro-2H-chromene pharmacophore required for TcGlcK inhibition (active analogs show Ki values of 5.5–50 µM), enabling researchers to discriminate on-target enzyme inhibition from off-target antiparasitic effects observed in phenotypic assays [1].

Scaffold for Diversity-Oriented Synthesis via C4-Nucleophilic Substitution

The 4-chloro substituent on the chromene core provides a reactive handle for nucleophilic aromatic substitution and amine coupling, enabling the generation of 4-amino-2-(3-nitrophenyl)-2H-chromene derivatives. This is a distinct synthetic vector not available from the 2-aryl-3-nitro-2H-chromene series, where the chromene ring is unsubstituted . Downstream cyclization with aryl isocyanides yields chromeno[4,3-b]quinolin-6-one scaffolds of interest for kinase inhibitor programs.

ADME Probe for 4-Substituted Chromene Metabolic Stability Studies

With a LogP of 4.83 and a 4-chloro substituent on the chromene ring, this compound serves as a model substrate for evaluating CYP450-mediated oxidative metabolism at the chromene C4 position. Comparative microsomal stability assays against the 2-(4-chlorophenyl)-3-nitro isomer (LogP = 4.61) can isolate the contribution of chromene-core vs. phenyl-ring chlorination to metabolic clearance, informing lead optimization strategies for chromene-based drug candidates .

Nitrophenyl Chromene Reference Standard for GC-MS Spectral Libraries

The compound has a validated GC-MS spectrum available in the Wiley Registry of Mass Spectral Data 2023, providing a reliable reference for analytical method development and unknown identification workflows [2]. Its distinct fragmentation pattern, driven by the 4-chloro-2H-chromene core, differentiates it from isobaric 3-nitro-2H-chromene analogs in complex mixture analysis.

Application
Selection Property
Validation Focus
TcGlcK selectivity control
Absent 3-nitro-2H-chromene pharmacophore
On-target enzyme inhibition vs. off-target phenotypic effects
Chromene scaffold diversification
C4-Cl leaving group for nucleophilic substitution
Derivatization to 4-amino-chromenes and chromenoquinolines
CYP metabolic stability probe
High lipophilicity and 4-chloro substitution
Microsomal clearance comparison vs. phenyl-chlorinated isomer
GC-MS analytical reference
Validated GC-MS spectrum (Wiley Registry)
Fragmentation pattern for isomer differentiation
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